
Benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- is an organic compound with the molecular formula C7H4Cl2NO. This compound is characterized by the presence of a benzenecarboximidoyl group substituted with two chlorine atoms at the 2 and 3 positions and a hydroxy group at the nitrogen atom. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- typically involves the chlorination of benzenecarboximidoyl chloride followed by the introduction of the hydroxy group. One common method includes:
Chlorination: Starting with benzenecarboximidoyl chloride, chlorine gas is introduced under controlled conditions to achieve chlorination at the 2 and 3 positions.
Hydroxylation: The chlorinated intermediate is then treated with a hydroxylating agent, such as hydroxylamine, to introduce the hydroxy group at the nitrogen atom.
Industrial Production Methods: In industrial settings, the production of benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Products may include benzenecarboximidoyl chloride derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted benzenecarboximidoyl chloride derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- Benzenecarboximidoyl chloride, 2,3,6-trichloro-N-hydroxy-
- Benzenecarboximidoyl chloride, 3-bromo-N-hydroxy-2-methyl-
Comparison:
- Chlorination Pattern: The position and number of chlorine atoms can significantly affect the reactivity and properties of the compound. For example, the trichloro derivative may have different reactivity compared to the dichloro derivative.
- Substituent Effects: The presence of additional substituents, such as bromine or methyl groups, can influence the compound’s chemical behavior and potential applications.
Benzenecarboximidoyl chloride, 2,3-dichloro-N-hydroxy- stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
(1Z)-2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRTTYDOBNWTOO-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

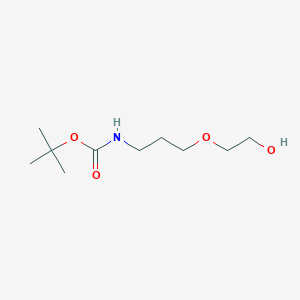
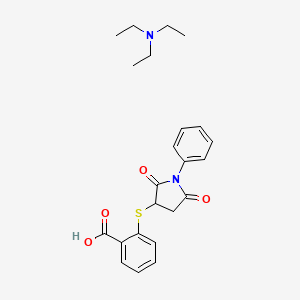
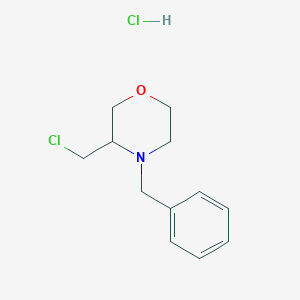
![Sodium 1-[({1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}thio)methyl]cyclopropanecarboxylate](/img/structure/B8016236.png)

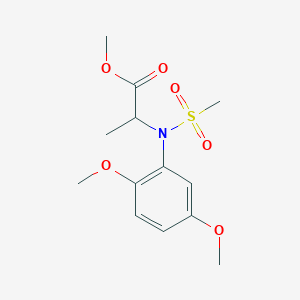

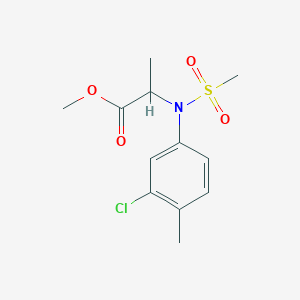
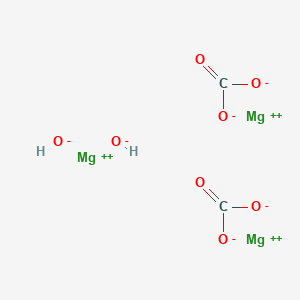
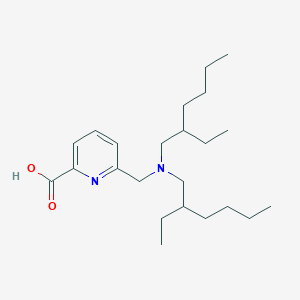
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8016286.png)


